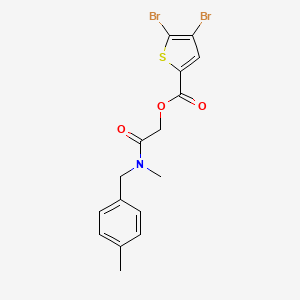
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with bromine atoms and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate typically involves multi-step organic reactions The starting materials often include 4,5-dibromothiophene-2-carboxylic acid, which is then esterified to form the corresponding ester
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted thiophene compounds.
Scientific Research Applications
2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research could explore its potential therapeutic effects or use as a diagnostic tool.
Industry: It might be used in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action for 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4,5-dibromothiophene-2-carboxylate include other thiophene derivatives with different substituents, such as:
- 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate
- 2-(Methyl(4-methylbenzyl)amino)-2-oxoethyl 4-bromothiophene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two bromine atoms on the thiophene ring, combined with the oxoethyl and amino groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15Br2NO3S |
|---|---|
Molecular Weight |
461.2 g/mol |
IUPAC Name |
[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4,5-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C16H15Br2NO3S/c1-10-3-5-11(6-4-10)8-19(2)14(20)9-22-16(21)13-7-12(17)15(18)23-13/h3-7H,8-9H2,1-2H3 |
InChI Key |
LVVCDSJSKGICPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)COC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


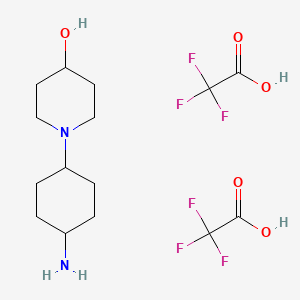
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
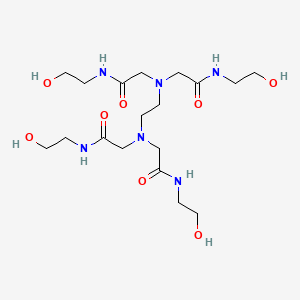
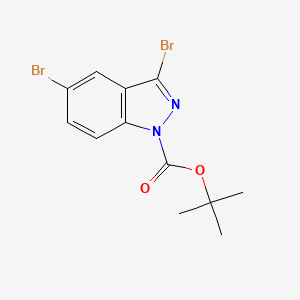

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
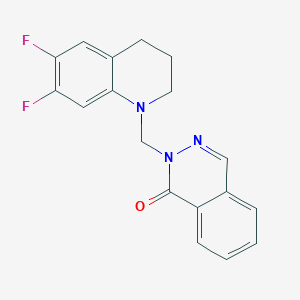

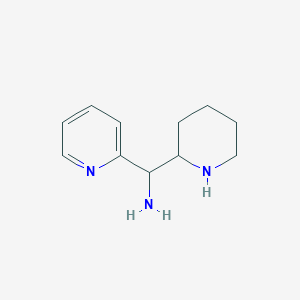
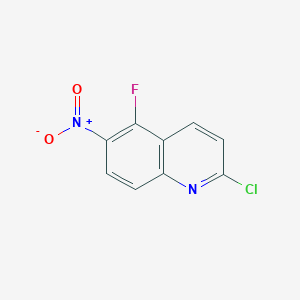
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
![Benzo[g]cinnoline](/img/structure/B12974435.png)
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)
